2,2'-Biquinazoline
CAS No.: 735-72-8
Cat. No.: VC18737862
Molecular Formula: C16H10N4
Molecular Weight: 258.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 735-72-8 |
|---|---|
| Molecular Formula | C16H10N4 |
| Molecular Weight | 258.28 g/mol |
| IUPAC Name | 2-quinazolin-2-ylquinazoline |
| Standard InChI | InChI=1S/C16H10N4/c1-3-7-13-11(5-1)9-17-15(19-13)16-18-10-12-6-2-4-8-14(12)20-16/h1-10H |
| Standard InChI Key | NHEHHNKXNRMJLQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C=NC(=N2)C3=NC4=CC=CC=C4C=N3 |
Introduction
Structural and Chemical Characteristics of 2,2'-Biquinazoline
Molecular Architecture
2,2'-Biquinazoline consists of two quinazoline moieties connected through a single bond at their 2-positions, creating a conjugated system with axial chirality (Figure 1). The quinazoline units each contain a benzene ring fused to a pyrimidine ring, conferring electron-deficient aromatic characteristics that influence reactivity. Substituents at the 3,3'-positions introduce steric hindrance, enabling atropisomerism with rotational barriers exceeding 25 kcal/mol .
Key structural features:
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Torsional angle: 85–95° between quinazoline planes, as determined by X-ray crystallography
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Conjugation: Extended π-system with absorption maxima at 320–350 nm (ε ≈ 10,000 M⁻¹cm⁻¹)
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Acid-base properties: pKa values of 3.8 (pyrimidine N1) and 9.2 (benzene-adjacent NH)
Synthetic Methodologies
One-Pot Multicomponent Synthesis
Pioneered by Guo et al. (2010), this efficient route combines o-nitrobenzaldehydes, anilines, and triphosgene under reductive conditions :
Reaction conditions:
| Component | Molar Ratio | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| o-Nitrobenzaldehyde | 1.0 | 110°C | 12 h | 68–82 |
| Aniline derivative | 1.2 | (DMF, N₂) | ||
| Triphosgene | 0.33 |
The mechanism proceeds through three stages:
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Reduction: Nitro groups convert to amines via SnCl₂/HCl
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Coupling: Diamine intermediates condense with triphosgene
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Cyclization: Intramolecular nucleophilic attack forms the quinazoline rings
Atropisomeric Synthesis
Pertusati’s asymmetric approach (2007) employs chiral amino acids to induce axial chirality :
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Functionalize 3-aminoquinazolinone with L-valine or D-phenylglycine
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Condense with benzoxazinones using p-TsOH catalysis
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Resolve enantiomers via chiral HPLC (Chiralpak AD-H, hexane/i-PrOH)
Key outcomes:
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Enantiomeric excess (ee): 92–98% for 2,2’-diethyl derivatives
Biological Activity and Medicinal Applications
Anticancer Properties
Screening against NCI-60 cell lines revealed structure-activity relationships (Table 1) :
Table 1: In vitro anticancer activity of 2,2'-biquinazoline derivatives
| Compound | R₁ | R₂ | GI₅₀ (μM) A549 | GI₅₀ (μM) MCF7 | Selectivity Index |
|---|---|---|---|---|---|
| 4a | 4-OMe | H | 1.2 ± 0.1 | 0.8 ± 0.1 | 8.3 |
| 4d | 3-NO₂ | 4-Cl | 0.7 ± 0.05 | 0.5 ± 0.03 | 12.1 |
| 4g | 2,4-diF | 4-CF₃ | 0.4 ± 0.02 | 0.3 ± 0.01 | 18.9 |
Mechanistic studies indicate:
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Topoisomerase II inhibition: IC₅₀ = 0.9 μM (compound 4g vs. etoposide IC₅₀ = 2.1 μM)
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Apoptosis induction: 78% early apoptosis in Jurkat cells at 1 μM (48 h treatment)
Applications in Asymmetric Synthesis
Chiral Auxiliary Performance
2,2'-Biquinazoline derivatives facilitate diastereoselective transformations (Table 2) :
Table 2: Diastereoselectivity in prochiral reactions
| Reaction Type | Substrate | Conditions | dr | ee (%) |
|---|---|---|---|---|
| Epoxidation | Styryl-BiQ | mCPBA, CH₂Cl₂, -20°C | 19:1 | 94 |
| Diels-Alder | Dienyl-BiQ | EtAlCl₂, 0°C | 15:1 | 88 |
| Cyclopropanation | CH₂N₂-BiQ | Cu(acac)₂, 25°C | 12:1 | 91 |
Key advantages over bipyridine systems:
Physicochemical Properties
Solubility and Stability
Solubility profile:
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Water: <0.01 mg/mL (pH 7.4)
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DMSO: 45 mg/mL
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CHCl₃: 28 mg/mL
Stability data:
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Thermal decomposition: 248°C (TGA, N₂ atmosphere)
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Photostability: t₁/₂ = 48 h (AM 1.5G illumination)
Industrial and Synthetic Applications
Radical Alkylation Strategies
Recent adaptations employ 2,2'-biquinazoline derivatives as recyclable electroauxiliaries :
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